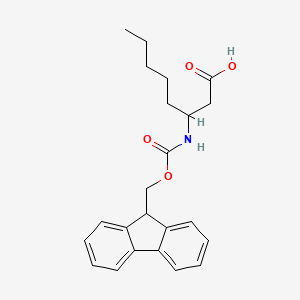

N-Fmoc-3-aminooctanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Fmoc-3-aminooctanoic acid is an organic compound with the molecular formula C23H27NO4 and a molecular weight of 381.47 g/mol . It is a derivative of octanoic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis as a building block due to its ability to protect the amino group during chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Fmoc-3-aminooctanoic acid can be synthesized through a one-step method involving the coupling of free diaminobenzoic acid and Fmoc-amino acids . This method yields pure products in 40-94% without any purification steps other than precipitation. The reaction typically involves the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and the reaction conditions include maintaining the temperature and pH to optimize the yield .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Peptide Bond Formation

The carboxylic acid group of N-Fmoc-3-aminooctanoic acid undergoes activation for amide bond formation, a critical step in solid-phase peptide synthesis (SPPS). Common coupling agents include:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Achieves coupling efficiencies >85% in diaminobenzoic acid derivatives .

-

HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate): Yields ~61% in initial coupling attempts, improved to 72% with extended activation times .

Reaction conditions typically involve polar aprotic solvents like DMF or THF, with bases such as N-methylmorpholine (NMM) to neutralize HCl byproducts . The Fmoc group remains stable during these steps, ensuring selective reactivity at the carboxylate .

Fmoc Deprotection Mechanism

The Fmoc group is cleaved via β-elimination under basic conditions, forming dibenzofulvene (DBF) and releasing CO₂ and the free amine . Key bases and their deprotection kinetics:

| Base | Concentration | Half-Life (t₁/₂) |

|---|---|---|

| Piperidine | 20% in DMF | 6 seconds |

| Morpholine | 50% in DMF | 1 minute |

| Diisopropylethylamine | 50% in DMF | 10 hours |

Piperidine is preferred due to its rapid action and ability to form stable adducts with DBF, minimizing side reactions . Deprotection efficiency is solvent-dependent, with DMF accelerating the process compared to dichloromethane .

Side Reactions and Stability

-

Dibenzofulvene Adduct Formation : Residual DBF can react with nucleophilic side chains (e.g., lysine). Piperidine adducts mitigate this risk .

-

Solubility Limitations : The hydrophobic Fmoc group reduces solubility in polar solvents, necessitating DMF or NMP for optimal reaction rates .

-

Acid Stability : The Fmoc group remains intact under trifluoroacetic acid (TFA) treatment, enabling orthogonal deprotection of acid-labile groups .

Reaction Optimization

Key parameters for efficient synthesis:

-

Temperature : Room temperature (20–25°C) minimizes racemization during coupling .

-

Solvent Choice : DMF enhances both coupling and deprotection rates due to its high polarity .

-

Base Equivalents : 1.2–1.5 equivalents of coupling agents (e.g., HATU) improve yields in sterically hindered systems .

Comparative Kinetics

The table below contrasts deprotection rates under varying conditions :

| Condition | Reaction Rate (Relative) |

|---|---|

| 20% Piperidine/DMF | 100% (Baseline) |

| 5% Piperidine/DMF | 33% |

| 50% Morpholine/DMF | 10% |

| 50% Diisopropylethylamine | <1% |

This compound’s reactivity profile underscores its utility in peptide engineering, balancing Fmoc’s stability under acidic conditions with rapid deprotection kinetics. Its applications span medicinal chemistry and biochemistry, particularly in synthesizing peptides with tailored hydrophobic or structural properties .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

N-Fmoc-3-aminooctanoic acid serves as an essential building block in the synthesis of various peptides. The Fmoc group allows for selective protection of the amino group, enabling the formation of peptide bonds without interference from other functional groups. This capability is crucial for constructing complex peptide sequences with high purity and yield.

Case Studies in Peptide Synthesis

- Antimicrobial Peptides : In studies focusing on antimicrobial peptides, this compound has been incorporated into peptide sequences that exhibit significant antimicrobial properties against various pathogens. The amphipathic nature of these peptides enhances their ability to disrupt bacterial membranes, making them promising candidates for new antibiotics.

- Cancer Therapeutics : Research has explored the use of peptides containing this compound for targeted cancer therapies. These peptides can be designed to selectively bind to tumor cells, minimizing damage to healthy tissues while enhancing therapeutic efficacy.

Drug Development

The applications of this compound extend into drug development, where it plays a role in the design of novel therapeutic agents. Its ability to form stable peptide bonds allows for the synthesis of drug candidates that can modulate biological pathways effectively.

Case Studies in Drug Development

- Targeted Drug Delivery : Peptides synthesized with this compound have been investigated for their potential in targeted drug delivery systems. By conjugating these peptides with therapeutic agents, researchers aim to improve the specificity and efficacy of drugs while reducing systemic side effects.

- Bioconjugates : The compound has been utilized in creating bioconjugates that link drugs to targeting moieties, enhancing the pharmacokinetics and bioavailability of therapeutic agents.

Biochemical Research

In biochemical research, this compound is employed as a tool for studying protein interactions and functions. Its incorporation into peptide sequences allows researchers to investigate the structure-function relationships of proteins and peptides.

Applications in Biochemical Studies

- Protein Engineering : The compound is used in protein engineering studies to create modified proteins with enhanced stability or altered activity. By substituting natural amino acids with this compound, researchers can explore how changes affect protein folding and function.

- Structural Biology : In structural biology, peptides containing this compound are used as models to study protein-ligand interactions through techniques such as X-ray crystallography and NMR spectroscopy.

Wirkmechanismus

The mechanism of action of N-Fmoc-3-aminooctanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The deprotection step involves the removal of the Fmoc group using a base, which allows the amino group to participate in subsequent reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Fmoc-8-aminooctanoic acid: Similar in structure but with the amino group at the 8th position.

Fmoc-6-aminohexanoic acid: Another similar compound with a shorter carbon chain.

Uniqueness

N-Fmoc-3-aminooctanoic acid is unique due to its specific positioning of the amino group, which can influence the properties and reactivity of the compound in peptide synthesis. This makes it a valuable building block for creating specific peptide sequences .

Biologische Aktivität

N-Fmoc-3-aminooctanoic acid (Fmoc-Aoc) is a derivative of amino acids that has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its unique structural properties and biological activities. This article provides an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 3-aminooctanoic acid. The structure can be represented as follows:

This compound is notable for its hydrophobic octanoic acid chain, which influences its interaction with biological membranes and proteins.

Antimicrobial Activity

Research indicates that Fmoc-Aoc exhibits significant antimicrobial properties. A study focusing on cationic antimicrobial peptides (cAMPs) synthesized using Fmoc chemistry demonstrated that modifications in the peptide structure can lead to enhanced antimicrobial efficacy. Specifically, the dimerization of certain peptides resulted in increased hemolytic activity but reduced antimicrobial effectiveness against bacteria such as E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Fmoc-Aoc Derivatives

| Peptide Variant | MIC (µM) against E. coli | MIC (µM) against S. aureus | Hemolytic Activity (%) |

|---|---|---|---|

| Monomer | 10 | 15 | 5 |

| Dimer | 20 | 30 | 50 |

The results indicate that while dimerization may enhance certain properties, it can also compromise antimicrobial activity.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of Fmoc-Aoc in mammalian cells. The compound demonstrated selective cytotoxicity, suggesting potential therapeutic applications where targeted cell death is desired, such as in cancer treatment.

Table 2: Cytotoxicity of Fmoc-Aoc on Mammalian Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These findings suggest that Fmoc-Aoc could be a candidate for further development in anticancer therapies.

The mechanism through which Fmoc-Aoc exerts its biological effects appears to involve disruption of cellular membranes. Studies suggest that cationic peptides, including those derived from Fmoc-Aoc, interact with negatively charged components of the cell membrane, leading to pore formation and subsequent cell lysis .

Models of Membrane Interaction

Three primary models have been proposed to explain how these peptides disrupt membranes:

- Barrel-Stave Model : Peptides form pores by aligning their hydrophobic regions with the lipid bilayer.

- Toroidal Pore Model : Peptides induce bending in the membrane, creating a toroidal pore.

- Carpet Model : Peptides cover the membrane surface, leading to disruption through extensive interaction with lipid head groups.

Case Studies

Several case studies have highlighted the potential applications of Fmoc-Aoc in drug design:

- HIV Fusion Inhibition : A study demonstrated that β-peptide foldamers incorporating Fmoc-Aoc residues showed promising activity against HIV fusion processes, indicating potential for antiviral drug development .

- Anticancer Activity : Research on analogs of Fmoc-Aoc revealed significant anticancer activity in vitro against various cancer cell lines, prompting investigations into their mechanism of action and potential clinical applications .

Eigenschaften

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-2-3-4-9-16(14-22(25)26)24-23(27)28-15-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,16,21H,2-4,9,14-15H2,1H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTIPYGJYHPEKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.